4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a dichlorobenzylidene group and a methoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzylidene group are replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with various carbonyl compounds, forming new carbon-nitrogen bonds and expanding its chemical diversity.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents due to its potential bioactivity.
Medicine: Research has indicated that this compound may possess antimicrobial, antifungal, and anticancer properties, making it a candidate for further investigation in pharmaceutical applications.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
When compared to other similar compounds, 4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
4-((2,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Differing by the position of the chlorine atoms on the benzylidene group, which can affect its reactivity and biological activity.
4-((2,3-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:
4-((2,3-Dichlorobenzylidene)amino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol: Substituting the methoxy group with a hydroxyl group, which can alter its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
478256-59-6 |
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Molecular Formula |
C16H12Cl2N4OS |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-13-8-3-2-6-11(13)15-20-21-16(24)22(15)19-9-10-5-4-7-12(17)14(10)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI Key |
PBEWVRYLGJYDNZ-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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